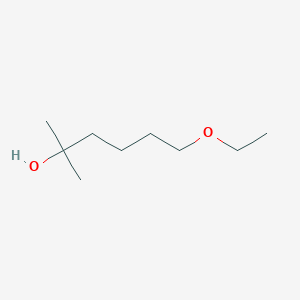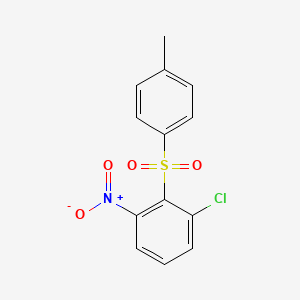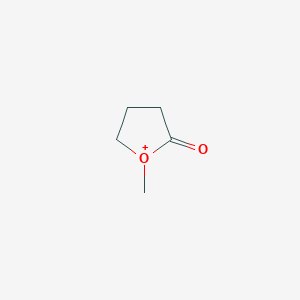
1-Methyl-2-oxooxolan-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-oxooxolan-1-ium is a heterocyclic organic compound that features a five-membered ring containing an oxygen atom and a positively charged nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-2-oxooxolan-1-ium can be synthesized through several methods. One common approach involves the reaction of 2-oxooxolane with methylating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like trifluoromethanesulfonic acid to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of temperature, pressure, and reaction time to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-oxooxolan-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered oxidation states.
Substitution: Substituted derivatives with different functional groups replacing the methyl group.
Aplicaciones Científicas De Investigación
1-Methyl-2-oxooxolan-1-ium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-oxooxolan-1-ium involves its interaction with molecular targets such as enzymes and receptors. The positively charged nitrogen atom plays a crucial role in binding to negatively charged sites on target molecules, facilitating various biochemical processes. The compound can modulate pathways involved in cellular signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-oxooxolan-1-ium: Similar structure but with a different substitution pattern.
1-Methyl-2-oxopyrrolidinium: Contains a five-membered ring with a nitrogen atom but differs in the ring structure.
1-Methyl-2-oxopiperidinium: Features a six-membered ring with a nitrogen atom.
Uniqueness
1-Methyl-2-oxooxolan-1-ium is unique due to its specific ring structure and the presence of a positively charged nitrogen atom, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
92382-45-1 |
|---|---|
Fórmula molecular |
C5H9O2+ |
Peso molecular |
101.12 g/mol |
Nombre IUPAC |
1-methyloxolan-1-ium-2-one |
InChI |
InChI=1S/C5H9O2/c1-7-4-2-3-5(7)6/h2-4H2,1H3/q+1 |
Clave InChI |
ZBSUHLHVPKJTPU-UHFFFAOYSA-N |
SMILES canónico |
C[O+]1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


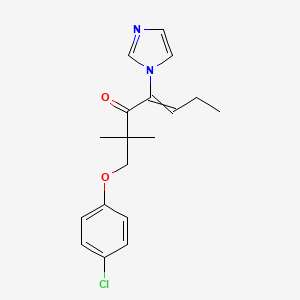
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
silanol](/img/structure/B14366759.png)
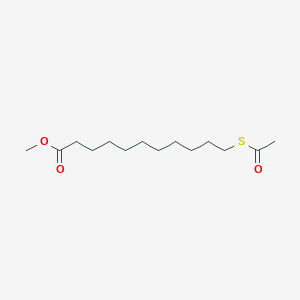
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
![1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol](/img/structure/B14366791.png)
![Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]-](/img/structure/B14366792.png)
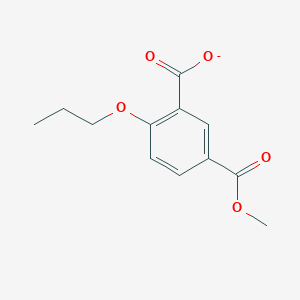
![3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B14366798.png)
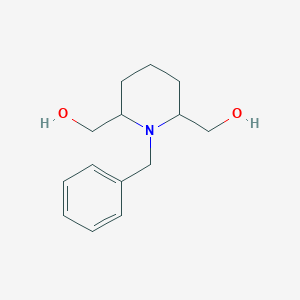
![7a-Ethenyloctahydropyrano[2,3-b]pyrrole](/img/structure/B14366808.png)
